2-Ethyl-5-benzyl-3-phenylamino-pyridine
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Overview
Description
2-Ethyl-5-benzyl-3-phenylamino-pyridine is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of an ethyl group at the second position, a benzyl group at the fifth position, and a phenylamino group at the third position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-benzyl-3-phenylamino-pyridine typically involves multi-step organic reactions. One common method includes the condensation of 2-ethylpyridine with benzyl chloride in the presence of a base such as sodium hydride to form 2-ethyl-5-benzylpyridine. This intermediate is then reacted with phenylamine under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-benzyl-3-phenylamino-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-Ethyl-5-benzyl-3-phenylamino-pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-benzyl-3-phenylamino-pyridine involves its interaction with specific molecular targets in biological systems. The phenylamino group can form hydrogen bonds with target proteins, altering their function. Additionally, the compound may interact with cellular pathways involved in signal transduction, leading to changes in cellular behavior.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5-methylpyridine: Similar structure but with a methyl group instead of a benzyl group.
3-Phenylamino-pyridine: Lacks the ethyl and benzyl groups, making it less complex.
5-Benzyl-2-methylpyridine: Similar but with a methyl group instead of an ethyl group.
Uniqueness
2-Ethyl-5-benzyl-3-phenylamino-pyridine is unique due to the combination of its ethyl, benzyl, and phenylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-benzyl-2-ethyl-N-phenylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-2-19-20(22-18-11-7-4-8-12-18)14-17(15-21-19)13-16-9-5-3-6-10-16/h3-12,14-15,22H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJRPMHETMACPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=N1)CC2=CC=CC=C2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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